4-Amino-3-bromoquinoline
CAS No.: 36825-36-2
Cat. No.: VC21342216
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36825-36-2 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 3-bromoquinolin-4-amine |
Standard InChI | InChI=1S/C9H7BrN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) |
Standard InChI Key | TYGUEEGQSYNEHB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Br)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)Br)N |
Introduction
Chemical Identity and Structural Properties
4-Amino-3-bromoquinoline is a heterocyclic aromatic compound belonging to the quinoline family. It consists of a benzene ring fused with a pyridine ring, with specific substitutions that give it unique chemical properties and reactivity patterns.
Basic Identification
The compound is characterized by several key identifiers that establish its chemical identity within chemical databases and research literature.
Parameter | Information |
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Chemical Name | 4-Amino-3-bromoquinoline |
CAS Registry Number | 36825-36-2 |
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
Synonyms | 3-Bromo-4-quinolinamine; 3-bromoquinolin-4-amine; 3-bromo-4-aminoquinoline; 4-Quinolinamine, 3-bromo-; 3-BROMO-QUINOLIN-4-YLAMINE |
The compound features a bromine atom at position 3 and an amino group at position 4 of the quinoline ring system, creating a unique chemical structure with specific reactivity patterns that are valuable in organic synthesis.
Physical Properties
Understanding the physical properties of 4-Amino-3-bromoquinoline is essential for handling, storage, and application in research settings. The available data indicates several important physical characteristics of this compound.
Synthesis Methods
Several synthetic routes can be employed to produce 4-Amino-3-bromoquinoline, with the choice of method typically depending on available starting materials, required scale, and desired purity.
Standard Synthetic Approach
One established synthetic pathway involves:
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Converting quinoline-4-one to 4-chloroquinoline using phosphorus oxychloride (POCl₃) or other halogenating agents such as SOCl₂, PCl₅, POBr₃, or PBr₃
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Converting 4-chloroquinoline to 4-aminoquinoline via aromatic nucleophilic substitution with an appropriate amine
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Brominating the 4-aminoquinoline to obtain 4-amino-3-bromoquinoline
Applications and Research Significance
4-Amino-3-bromoquinoline serves as an important intermediate in pharmaceutical research and development, particularly in medicinal chemistry focused on nitrogen-containing heterocycles.
Synthetic Intermediate Value
The primary significance of 4-Amino-3-bromoquinoline lies in its role as a synthetic intermediate for the preparation of various aminoquinoline derivatives . The presence of both the bromine atom and the amino group provides reactive sites that can be leveraged for further functionalization.
Further Derivatization
The compound can be subjected to various transformations to create more complex molecules. For example:
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The bromine at position 3 can undergo metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings)
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The amino group at position 4 can be functionalized through acylation, alkylation, or other nitrogen-modifying reactions
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Substitution of the bromine with other nucleophiles, such as the sodium salt of thiophenol, can lead to compounds like 4-amino-3-arylsulfanylquinoline
Supplier | Purity | Package Size | Price | Last Updated |
---|---|---|---|---|
Dideu Industries Group Limited | 99.00% | 1g | US $1.10/g | 2022-03-17 |
Career Henan Chemical Co | 99% | 1KG | US $1.00/KG | 2019-12-31 |
Matrix Scientific | 95+% | 1g | $416 | 2021-12-16 |
The significant price variation (particularly between Career Henan Chemical Co and other suppliers) suggests differences in quality specifications, minimum order quantities, or potentially dated pricing information.
Research Applications and Derivative Compounds
While the compound itself serves primarily as an intermediate, derivatives of 4-Amino-3-bromoquinoline have been investigated for various applications in medicinal chemistry research.
Structural Modifications
The available research indicates that 4-Amino-3-bromoquinoline can be chemically modified to create compounds with potentially valuable properties:
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Substitution of the bromine with sulfur-containing groups to form 4-amino-3-arylsulfanylquinoline derivatives
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Potential for oxidation of these sulfur-containing derivatives to create more complex structures
Research Trajectory
The literature suggests a research trajectory moving from 4-Amino-3-bromoquinoline toward more complex quinoline derivatives with potential biological activities. The bromine position serves as an important handle for introducing structural diversity through various coupling reactions.
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